3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Brand Name:
Vulcanchem
CAS No.:
153332-11-7
VCID:
VC21133385
InChI:
InChI=1S/C18H19N3S/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22)
SMILES:
CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)C
Molecular Formula:
C18H19N3S
Molecular Weight:
309.4 g/mol
3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS No.: 153332-11-7
Cat. No.: VC21133385
Molecular Formula: C18H19N3S
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153332-11-7 |
|---|---|
| Molecular Formula | C18H19N3S |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |
| Standard InChI | InChI=1S/C18H19N3S/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22) |
| Standard InChI Key | IXWUIEQWLIZCLY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator